molecular formula C8H12ClF3O2S B13213982 [3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride

[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride

Cat. No.: B13213982
M. Wt: 264.69 g/mol
InChI Key: XQXMCMNDICVDMM-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H12ClF3O2S and a molecular weight of 264.69 g/mol . This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of cyclohexyl intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of advanced fluorination techniques and sulfonylation reactions ensures the efficient production of [3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce trifluoromethylated cyclohexanones .

Scientific Research Applications

[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride involves its ability to act as a trifluoromethylating agent. The trifluoromethyl group can interact with various molecular targets, leading to changes in the chemical and physical properties of the target molecules. This interaction often involves the formation of covalent bonds with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is unique due to its combination of a cyclohexyl ring with a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C8H12ClF3O2S

Molecular Weight

264.69 g/mol

IUPAC Name

[3-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride

InChI

InChI=1S/C8H12ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h6-7H,1-5H2

InChI Key

XQXMCMNDICVDMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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